Cas no 1600429-04-6 (1-(Ethoxymethyl)-1H-indol-7-amine)

1-(Ethoxymethyl)-1H-indol-7-amine 化学的及び物理的性質
名前と識別子
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- EN300-1107015
- 1-(ethoxymethyl)-1H-indol-7-amine
- 1600429-04-6
- 1-(Ethoxymethyl)-1H-indol-7-amine
-
- インチ: 1S/C11H14N2O/c1-2-14-8-13-7-6-9-4-3-5-10(12)11(9)13/h3-7H,2,8,12H2,1H3
- InChIKey: QCOAVBBEOQQVBT-UHFFFAOYSA-N
- ほほえんだ: O(CC)CN1C=CC2C=CC=C(C1=2)N
計算された属性
- せいみつぶんしりょう: 190.110613074g/mol
- どういたいしつりょう: 190.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 40.2Ų
1-(Ethoxymethyl)-1H-indol-7-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107015-0.25g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1107015-0.1g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1107015-5.0g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 5g |
$3770.0 | 2023-05-27 | ||
Enamine | EN300-1107015-0.5g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1107015-1.0g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 1g |
$1299.0 | 2023-05-27 | ||
Enamine | EN300-1107015-2.5g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1107015-0.05g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1107015-10.0g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 10g |
$5590.0 | 2023-05-27 | ||
Enamine | EN300-1107015-1g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1107015-5g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 5g |
$2858.0 | 2023-10-27 |
1-(Ethoxymethyl)-1H-indol-7-amine 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
1-(Ethoxymethyl)-1H-indol-7-amineに関する追加情報
Recent Advances in the Study of 1-(Ethoxymethyl)-1H-indol-7-amine (CAS: 1600429-04-6) in Chemical Biology and Pharmaceutical Research
The compound 1-(Ethoxymethyl)-1H-indol-7-amine (CAS: 1600429-04-6) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This indole derivative has attracted significant attention due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and modulators of neurotransmitter systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for selective serotonin receptor ligands. Researchers successfully modified the ethoxymethyl group at the 1-position while preserving the crucial 7-amino functionality, enabling the development of compounds with improved blood-brain barrier permeability. The study reported that derivatives of 1-(Ethoxymethyl)-1H-indol-7-amine showed nanomolar affinity for 5-HT receptors, suggesting potential applications in neurological disorders.
In the field of anticancer drug discovery, recent work has focused on utilizing 1600429-04-6 as a core structure for developing novel kinase inhibitors. A 2024 publication in Bioorganic & Medicinal Chemistry Letters described the synthesis of a series of indole-7-amine derivatives that exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs). The lead compound from this series, derived from 1-(Ethoxymethyl)-1H-indol-7-amine, showed promising antiproliferative effects in multiple cancer cell lines with an IC50 ranging from 0.8 to 3.2 μM.
Significant progress has also been made in understanding the compound's metabolic stability and pharmacokinetic properties. Recent in vitro ADME studies have revealed that the ethoxymethyl group contributes to improved metabolic stability compared to simpler N-alkyl substitutions, while maintaining favorable solubility characteristics. These findings, published in a 2023 issue of Drug Metabolism and Disposition, suggest that 1-(Ethoxymethyl)-1H-indol-7-amine derivatives may have superior drug-like properties for further development.
The synthetic accessibility of 1600429-04-6 has been another area of recent investigation. A 2024 patent application disclosed an improved synthetic route that achieves higher yields (85-90%) and better purity (>99%) compared to previous methods. This advancement is particularly important for scaling up production for preclinical and clinical studies, as noted in the patent documentation from a major pharmaceutical company.
Looking forward, researchers are exploring the potential of 1-(Ethoxymethyl)-1H-indol-7-amine in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society national meeting showed that bifunctional molecules incorporating this scaffold could effectively recruit E3 ubiquitin ligases, opening new possibilities for drug discovery in challenging therapeutic areas.
In conclusion, the growing body of research on 1-(Ethoxymethyl)-1H-indol-7-amine (1600429-04-6) demonstrates its versatility as a valuable chemical tool and therapeutic lead. The compound's unique structural features, combined with recent synthetic and pharmacological advancements, position it as an important molecule for future drug discovery efforts across multiple therapeutic areas.
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